![molecular formula C7H4Cl2N2O B1430791 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-13-4](/img/structure/B1430791.png)
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with chlorine atoms at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyridine with an appropriate amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives are potent inhibitors of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. This distinct structure allows for the development of derivatives with tailored properties for specific applications .
Biological Activity
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₇H₄Cl₂N₂O and features a pyrrolo[2,3-b]pyridine core with chlorine substituents at positions 4 and 6. This structural configuration enhances its reactivity and biological interactions compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C₇H₄Cl₂N₂O |
Molecular Weight | 195.02 g/mol |
Physical State | Solid |
Solubility | Soluble in DMSO |
The primary mechanism of action for this compound involves the inhibition of FGFR signaling pathways. FGFRs play crucial roles in cellular processes such as proliferation, differentiation, and angiogenesis. The compound binds to FGFRs and inhibits their autophosphorylation, which subsequently prevents the activation of downstream signaling pathways essential for tumor growth and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against various FGFR isoforms (FGFR1, FGFR2, FGFR3). In vitro studies have shown that the compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis.
Cytotoxicity and Antitumor Effects
The cytotoxic effects of this compound have been evaluated through various assays. For instance:
- Cell Proliferation Assay : The compound reduced the viability of cancer cell lines significantly compared to control groups.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Case Studies
- Breast Cancer Model : In a study involving murine breast cancer models, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth through FGFR pathway modulation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties; however, further investigation is required to establish efficacy against specific pathogens.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its low molecular weight. Its bioavailability and metabolic stability are critical factors for its development as a therapeutic agent.
Properties
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWJVMTYRWFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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